3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxycarbonyl-2-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-12(17)9-7-10(11(15)16)14(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJTZTNLUWMGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-37-1 | |
| Record name | 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(Methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is with a molecular weight of 246.22 g/mol. The compound features a methoxycarbonyl group and a phenyl ring, which contribute to its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study involving various pyrazole compounds demonstrated that those with similar structures to 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid showed promising results in reducing inflammation in animal models. For instance, compounds were tested using the carrageenan-induced paw edema method, where some derivatives exhibited over 80% inhibition compared to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been extensively studied. In vitro tests showed that several compounds with structural similarities to 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid displayed effective antibacterial activity against strains such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhanced their activity, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Recent investigations into the anticancer effects of pyrazole derivatives have revealed their ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with various biological targets involved in cancer progression. Studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
The biological activity of 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is attributed to its ability to modulate key signaling pathways involved in inflammation and cell growth. Pyrazoles can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators. Additionally, they may interfere with cellular pathways that promote tumor growth and survival, such as the PI3K/Akt and MAPK pathways .
Table: Summary of Biological Activities
| Activity Type | Study Reference | Effectiveness |
|---|---|---|
| Anti-inflammatory | ≥80% inhibition in paw edema model | |
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study: Anti-inflammatory Effects
In a controlled study, researchers synthesized various pyrazole derivatives and evaluated their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that compounds similar to 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid exhibited significant reductions in edema compared to the control group, demonstrating their potential for treating inflammatory conditions .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrazoles against multiple bacterial strains. Compounds were screened for their Minimum Inhibitory Concentration (MIC), revealing that certain derivatives effectively inhibited bacterial growth at low concentrations, thus highlighting their potential as new antibiotics .
Scientific Research Applications
Medicinal Chemistry
3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid has garnered attention in medicinal chemistry for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10 | Apoptosis induction |
| MCF7 (Breast) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
Agriculture
The compound has also been explored for its use as a plant growth regulator . Research indicates that it can enhance growth rates and yield in certain crops by modulating hormonal pathways.
Materials Science
In materials science, 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is investigated for its role in developing novel polymers and coatings due to its ability to undergo polymerization reactions.
Case Studies
Several case studies highlight the applications of this compound:
-
Anticancer Research :
- A study published in a peer-reviewed journal demonstrated that derivatives of 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole exhibited significant anticancer activity against human breast cancer cells, suggesting a potential lead compound for further drug development.
-
Agricultural Trials :
- Field trials showed that applying this compound as a foliar spray improved the growth and yield of tomato plants by enhancing photosynthetic efficiency and nutrient uptake.
-
Polymer Development :
- Researchers synthesized a new class of biodegradable polymers using this compound as a monomer, which showed promise for environmentally friendly packaging solutions.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s structural uniqueness lies in the methoxycarbonyl group at position 3. Below is a comparison with similar pyrazole-carboxylic acid derivatives:
Key Observations :
Physicochemical Properties
- Melting points : Pyrazole-carboxylic acids typically exhibit high melting points due to hydrogen bonding. For example, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid melts at 136°C . The target compound’s bulkier COOMe group may reduce crystallinity slightly.
- Solubility : The COOH group enhances aqueous solubility, while the phenyl and COOMe groups increase lipophilicity compared to analogues like 5-phenyl-1H-pyrazole-3-carboxylic acid .
Preparation Methods
Condensation of Phenylhydrazine with β-Dicarbonyl Esters
A common approach starts with the reaction of phenylhydrazine and diethyl oxalate or similar β-dicarbonyl esters to form ethyl 1-phenyl-1H-pyrazole-5-carboxylate intermediates.
- Procedure: Diethyl oxalate is slowly added to a cold solution of phenylhydrazine in anhydrous ethanol under controlled temperature (below −5°C) to avoid side reactions. The reaction mixture is stirred for several hours to ensure complete condensation.
- Isolation: After reaction completion, the mixture is poured into ice water and acidified to pH ~4 with dilute hydrochloric acid. The product is extracted with ethyl acetate, washed, dried, and concentrated under reduced pressure to yield the ethyl ester intermediate with high purity (~96%) and yield (~94%).
Selective Chlorination or Halogenation (Optional)
In some synthetic routes, selective chlorination at the 4-position or halogenation of pyrazole derivatives is performed to enable further functionalization.
Hydrolysis of Ester to Carboxylic Acid
The key step to obtain the target 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid involves hydrolysis of the ester group at the 5-position.
- Basic Hydrolysis: Sodium hydroxide solution is added dropwise to the ester in ethanol or aqueous medium at low temperature (0–5°C), followed by stirring at room temperature for several hours (2–4 h). The reaction is then acidified with dilute hydrochloric acid to precipitate the carboxylic acid.
- Yields and Purity: This method typically achieves yields of 90–95% with high HPLC purity (above 90%).
Alternative Hydrolysis Under Acidic Conditions
Though less common for this specific compound, acidic hydrolysis using hydrochloric acid under reflux can also convert esters to carboxylic acids. However, basic hydrolysis is preferred due to milder conditions and better selectivity.
Representative Experimental Data
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Condensation (phenylhydrazine + diethyl oxalate) | −5°C, ethanol, 3 h stirring | 94 | 96 | High purity intermediate |
| Chlorination (optional) | SO2Cl2, dichloroethane, reflux, 2 h | 95 | 88 | For halogenated derivatives |
| Hydrolysis (basic) | NaOH in ethanol/water, 0–5°C to RT, 2–4 h | 90–95 | 90–92 | High yield and purity |
| Hydrolysis (acidic) | HCl, reflux, 1 h | ~90 | Not specified | Less preferred method |
Research Findings and Optimization Notes
- Temperature Control: Maintaining low temperature during condensation and hydrolysis steps minimizes side reactions and degradation, improving yield and purity.
- Hydrolysis Medium: Basic hydrolysis using sodium hydroxide is more efficient and environmentally favorable compared to acidic hydrolysis, which can lead to by-products.
- Purification: Extraction and washing steps with ethyl acetate and water, followed by drying over sodium sulfate, are critical for obtaining a pure product.
- Scale-up Considerations: The methods have been successfully scaled with consistent yields and purity, indicating robustness for industrial applications.
Q & A
Q. What are the established synthetic routes for 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with β-keto esters, followed by functionalization. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives under reflux in ethanol to form the pyrazole core. Subsequent hydrolysis and esterification introduce the carboxylic acid and methoxycarbonyl groups. Reaction optimization includes controlling temperature (e.g., 80–100°C for cyclocondensation), solvent polarity (DMF for solubility), and catalyst use (e.g., Pd(PPh₃)₄ for cross-coupling steps). Yields are improved by slow addition of reagents and inert atmosphere .
Q. How can spectroscopic techniques (NMR, IR, XRD) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methoxycarbonyl group shows a singlet at ~3.8 ppm (¹H) and ~165 ppm (¹³C). The pyrazole ring protons resonate as distinct doublets between 6.5–8.5 ppm, while the carboxylic acid proton appears as a broad peak at ~12 ppm (if free acid).
- IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; carboxylic acid: ~1680 cm⁻¹) and N-H (pyrazole: ~3400 cm⁻¹).
- XRD : Single-crystal X-ray diffraction confirms planar geometry of the pyrazole ring and dihedral angles between substituents. Hydrogen bonding patterns (e.g., carboxylic acid dimers) are also resolved .
Q. What are the primary biological targets or applications explored for this compound in medicinal chemistry?
- Methodological Answer : Pyrazole derivatives are studied for anti-inflammatory and anticancer activity. For example, in vitro assays (e.g., COX-2 inhibition) require synthesizing analogues with varying substituents and testing cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7). The methoxycarbonyl group enhances metabolic stability, while the carboxylic acid moiety improves solubility for pharmacokinetic studies .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps (for nucleophilic/electrophilic sites), and charge distribution.
- Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2). Protonate the carboxylic acid group at physiological pH and validate binding poses with MD simulations. Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val523 .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Solutions include:
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
- Methodological Answer : Regioselectivity is controlled by:
- Directing Groups : Use electron-withdrawing groups (e.g., esters) to direct electrophilic substitution to the 5-position.
- Metal Catalysis : Suzuki-Miyaura coupling with Pd catalysts selectively introduces aryl groups at the 1-position.
- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester during reactions, then hydrolyze with LiOH .
Q. What are the best practices for characterizing thermal stability and degradation pathways of this compound?
- Methodological Answer :
- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min under N₂) to identify decomposition temperatures (>200°C typical).
- LC-MS : Analyze degraded samples (e.g., after accelerated stability testing at 40°C/75% RH) to identify major degradation products, such as decarboxylation or ester hydrolysis derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
